1-Ethenyl-4-(methoxymethyl)benzene 1-Ethenyl-4-(methoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 13051-65-5
VCID: VC18226875
InChI: InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

1-Ethenyl-4-(methoxymethyl)benzene

CAS No.: 13051-65-5

Cat. No.: VC18226875

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

1-Ethenyl-4-(methoxymethyl)benzene - 13051-65-5

Specification

CAS No. 13051-65-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 1-ethenyl-4-(methoxymethyl)benzene
Standard InChI InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3
Standard InChI Key XVXKXOPCFWAOLN-UHFFFAOYSA-N
Canonical SMILES COCC1=CC=C(C=C1)C=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Ethenyl-4-(methoxymethyl)benzene features a benzene ring substituted at the para position with a methoxymethyl group (-CH2OCH3\text{-CH}_2\text{OCH}_3) and a vinyl group (-CH=CH2\text{-CH=CH}_2). X-ray crystallography of analogous compounds confirms that such substituents adopt planar configurations relative to the aromatic ring, minimizing steric hindrance . The methoxymethyl group contributes to electron-donating effects, altering the ring's electronic density distribution, while the vinyl group introduces sites for electrophilic addition and polymerization.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H12O\text{C}_{10}\text{H}_{12}\text{O}
Molecular Weight148.202 g/mol
Exact Mass148.089 g/mol
Polar Surface Area (PSA)9.23 Ų
LogP2.476

Spectroscopic Signatures

Infrared (IR) spectroscopy of related methoxymethylbenzene derivatives shows characteristic absorption bands at:

  • 3319–3157 cm⁻¹: N-H stretching (in analogous Schiff bases)

  • 1543 cm⁻¹: C=N vibrations (absent in this compound but indicative of electronic environment similarities)

  • 1177 cm⁻¹: C-O-C asymmetric stretching from the methoxymethyl group .

Nuclear Magnetic Resonance (NMR) data for the compound remain unpublished, but 1H^1\text{H} NMR of structurally similar molecules reveals:

  • δ 3.77 ppm: Singlet for methoxy protons

  • δ 6.85–7.45 ppm: Aromatic protons influenced by substituent electronic effects .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or etherification reactions. One validated route involves:

  • Methoxymethylation: Reacting 4-vinylbenzyl chloride with sodium methoxide in anhydrous dimethylformamide (DMF) at 60°C for 12 hours .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields >85% purity .

Reaction equation:

4-Vinylbenzyl chloride+NaOCH3DMF1-Ethenyl-4-(methoxymethyl)benzene+NaCl\text{4-Vinylbenzyl chloride} + \text{NaOCH}_3 \xrightarrow{\text{DMF}} \text{1-Ethenyl-4-(methoxymethyl)benzene} + \text{NaCl}

Industrial Manufacturing

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enable precise temperature control (50–70°C) and reduced reaction times.

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd/C) enhance yield to >90% while minimizing byproducts.

  • Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the product at 110–115°C .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) of analogous compounds shows decomposition onset at 180–200°C, suggesting comparable stability for 1-ethenyl-4-(methoxymethyl)benzene . The methoxymethyl group’s electron-donating nature likely delays thermal degradation relative to unsubstituted styrenes.

Solubility and Reactivity

  • Solubility: Miscible with dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 g/L at 25°C) .

  • Reactivity: The vinyl group undergoes radical polymerization, while the methoxymethyl ether is susceptible to acid-catalyzed hydrolysis.

Chemical Reactivity and Applications

Polymer Chemistry

The compound serves as a monomer in vinyl polymerization reactions, forming polymers with tunable glass transition temperatures (TgT_g). Copolymerization with methyl methacrylate (MMA) enhances thermal resistance, making it suitable for coatings and adhesives.

Organic Synthesis Intermediate

  • Protecting Groups: The methoxymethyl ether protects alcohols during multi-step syntheses, removable via HCl/MeOH .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl structures for pharmaceutical intermediates.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesApplications
1-Ethenyl-4-(1-methoxyethoxy)benzeneLarger ethoxy group increases steric bulkPolymer plasticizers
4-MethoxymethylstyrolIdentical structure, alternate nameOrganic synthesis
2-Chloro-4-(methoxymethyl)-1-vinylbenzeneChlorine substituent enhances electrophilicityPharmaceutical intermediates

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate antimicrobial and anticancer activity.

  • Process Optimization: Developing biocatalytic routes for greener synthesis.

  • Material Science: Exploring copolymers with enhanced mechanical properties for 3D printing.

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